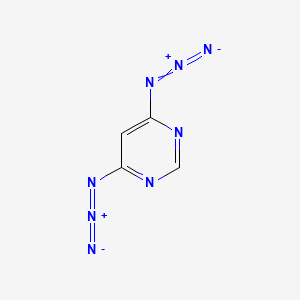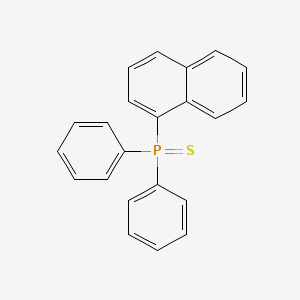
Naphthalen-1-yl(diphenyl)phosphane sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl(diphenyl)phosphane sulfide is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a diphenylphosphane sulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(diphenyl)phosphane sulfide typically involves the reaction of naphthalen-1-yl(diphenyl)phosphane with sulfur. One common method is the direct reaction of the phosphane with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as follows:
Naphthalen-1-yl(diphenyl)phosphane+Sulfur→Naphthalen-1-yl(diphenyl)phosphane sulfide
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl(diphenyl)phosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: It can be reduced to regenerate the parent phosphane.
Substitution: The phosphane sulfide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Naphthalen-1-yl(diphenyl)phosphane.
Substitution: Various substituted phosphane sulfides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl(diphenyl)phosphane sulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as phosphorescent materials and catalysts.
Mecanismo De Acción
The mechanism of action of naphthalen-1-yl(diphenyl)phosphane sulfide involves its interaction with molecular targets through its phosphane sulfide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane sulfide: Similar structure but with three phenyl groups instead of a naphthalene ring.
Naphthalen-1-yl(diphenyl)phosphane oxide: Oxidized form of the compound.
Diphenyl(naphthalen-1-yl)phosphane: Lacks the sulfide group.
Uniqueness
Naphthalen-1-yl(diphenyl)phosphane sulfide is unique due to the presence of both a naphthalene ring and a phosphane sulfide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
3135-70-4 |
|---|---|
Fórmula molecular |
C22H17PS |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
naphthalen-1-yl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H17PS/c24-23(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
Clave InChI |
RYCKFAKVRFGFID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


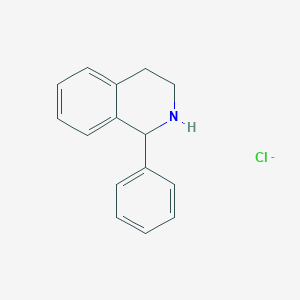
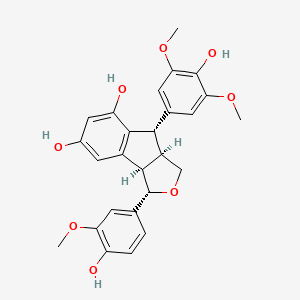
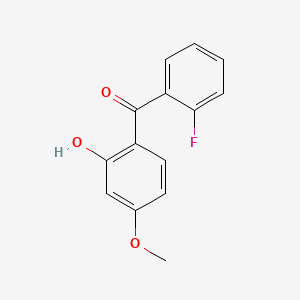
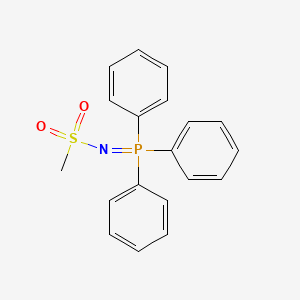
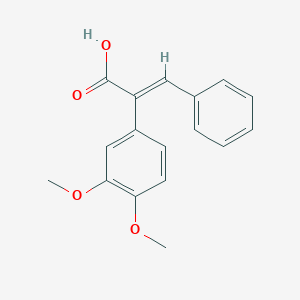
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
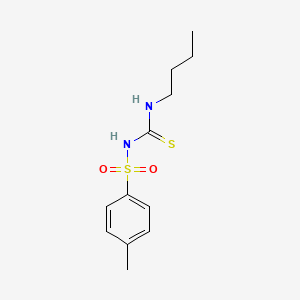
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
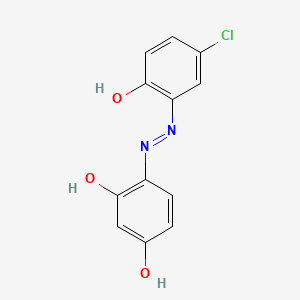
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

